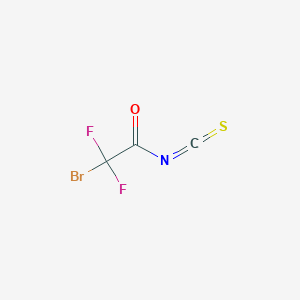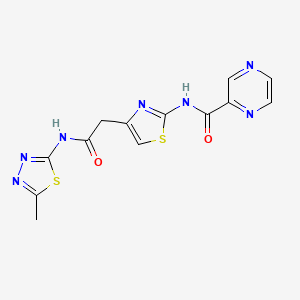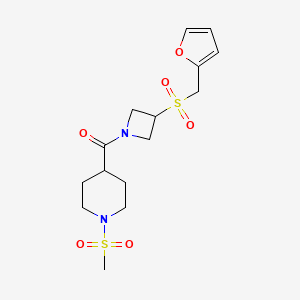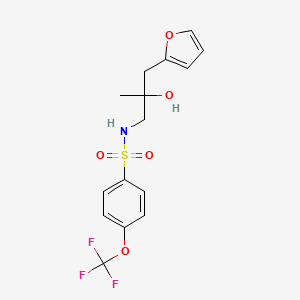
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a furan ring, a trifluoromethoxy group, and a benzenesulfonamide group . The trifluoromethoxy group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Furan is a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the trifluoromethoxy group attached to a benzene ring, and the benzenesulfonamide group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. The trifluoromethoxy group is known to undergo trifluoromethylation of carbon-centered radical intermediates . Furan can undergo a variety of reactions, including polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, furan is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C . The trifluoromethoxy group could potentially influence the compound’s reactivity and stability .Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds related to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-(trifluoromethoxy)benzenesulfonamide have been studied for their synthesis and chemical reactivity. For example, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction demonstrates the versatility of furan and benzenesulfonamide moieties in complex molecule construction (Wang et al., 2014). Such methodologies enrich the toolbox for creating novel molecules with potential therapeutic or material applications.
Biological Activities
The search for novel therapeutic agents has led to the evaluation of benzenesulfonamide derivatives for their biological activities. For instance, celecoxib derivatives, which contain benzenesulfonamide structures, have been synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). This indicates the potential of such compounds in developing new therapeutic agents targeting various diseases.
Material Science Applications
In material science, compounds with furan rings have been explored for their utility in creating high-performance materials. The study on unsymmetrically substituted furoxans discusses the synthesis of functionalized furoxans with potential biological properties, highlighting the role of furan derivatives in the development of materials with specific functionalities (Sorba et al., 1996).
Future Directions
The future research directions for this compound could involve studying its synthesis, properties, and potential applications. Given the importance of the trifluoromethoxy group in pharmaceuticals, agrochemicals, and materials , and the presence of the furan ring , this compound could potentially have interesting applications in these areas.
Mechanism of Action
Target of Action
It’s worth noting that sulfonamide drugs, which share a similar structure, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
Based on the structural similarity to sulfonamides, it can be inferred that this compound might also act as a competitive inhibitor of dihydropteroate synthetase . By mimicking the natural substrate of the enzyme, it prevents the enzyme from catalyzing its normal reaction, thereby inhibiting the production of folate and ultimately bacterial growth .
Biochemical Pathways
If we consider the potential inhibition of dihydropteroate synthetase, this would affect the folate synthesis pathway in bacteria, leading to a disruption in dna synthesis and cell division .
Pharmacokinetics
It’s important to note that boronic acids and their esters, which are structurally related to this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH , which could potentially impact the bioavailability of the compound.
Result of Action
If it acts similarly to sulfonamides, the inhibition of dihydropteroate synthetase would lead to a decrease in folate production, disrupting dna synthesis and cell division in bacteria . This would result in the inhibition of bacterial growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can impact the stability of boronic acids and their esters . At physiological pH, these compounds undergo accelerated hydrolysis , which could potentially affect the stability and efficacy of the compound in the body.
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO5S/c1-14(20,9-12-3-2-8-23-12)10-19-25(21,22)13-6-4-11(5-7-13)24-15(16,17)18/h2-8,19-20H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXVZSRTRDZGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2429376.png)
![Ethyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429378.png)
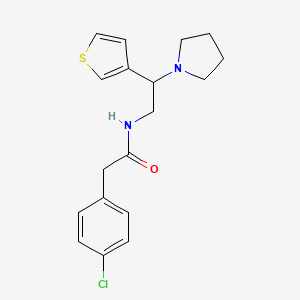
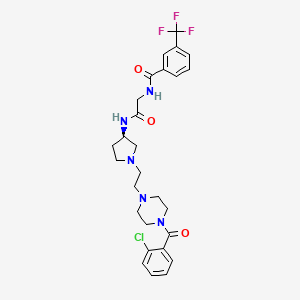

![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride](/img/structure/B2429385.png)
![N-(3,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2429386.png)
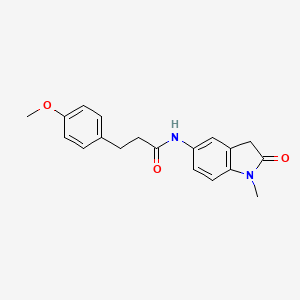
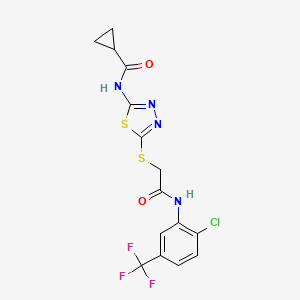
![N'-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2429389.png)
